3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)-
Description
3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)- is a chemical compound with the molecular formula C6H13F2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoroethyl group attached to the nitrogen atom
Properties
Molecular Formula |
C6H12F2N2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)4-10-2-1-5(9)3-10/h5-6H,1-4,9H2/t5-/m0/s1 |
InChI Key |
STFHSLYWFPMOHR-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)CC(F)F |
Canonical SMILES |
C1CN(CC1N)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)- typically involves the reaction of pyrrolidine with a difluoroethylating agent under controlled conditions. One common method involves the use of 2,2-difluoroethylamine as the difluoroethylating agent, which reacts with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the difluoroethyl group or reduction of the nitrogen atom.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Pyrrolidinamine,1-(2,2-difluoroethyl)-,(3R)-: This is the enantiomer of the (3S)-compound and may have different biological activity and properties.
3-Pyrrolidinamine,1-(2,2-difluoroethyl)-: Without the stereochemistry specified, this compound includes both enantiomers.
Pyrrolidine derivatives: Other derivatives of pyrrolidine with different substituents can have varying properties and applications.
Uniqueness
The (3S)-configuration of 3-Pyrrolidinamine,1-(2,2-difluoroethyl)- imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it unique compared to its enantiomer and other pyrrolidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
